(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-phenylimidazol-4-yl)methanone
Description
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-phenylimidazol-4-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-phenylimidazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O/c1-22-9-10-23(16-8-7-14(20)11-17(16)22)19(25)18-12-21-13-24(18)15-5-3-2-4-6-15/h2-8,11-13H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQJKOGCJBWKDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=C(C=C2)F)C(=O)C3=CN=CN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-phenylimidazol-4-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline ring, followed by the introduction of the fluoro and methyl groups. The imidazole ring is then synthesized separately and coupled with the quinoxaline derivative under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-phenylimidazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry
In chemistry, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-phenylimidazol-4-yl)methanone is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure may allow it to bind to specific proteins or enzymes, making it a valuable tool for understanding biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for drug development. Its unique structure and reactivity may enable the design of new therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for applications in polymer chemistry, catalysis, and other industrial processes.
Mechanism of Action
The mechanism of action of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-phenylimidazol-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline structures, such as 2,3-dihydroquinoxaline, share some chemical properties and reactivity.
Imidazole Derivatives: Compounds like 4-phenylimidazole have similar imidazole rings and can undergo similar chemical reactions.
Uniqueness
What sets (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-phenylimidazol-4-yl)methanone apart is the combination of the quinoxaline and imidazole rings, along with the specific substituents (fluoro and methyl groups). This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
